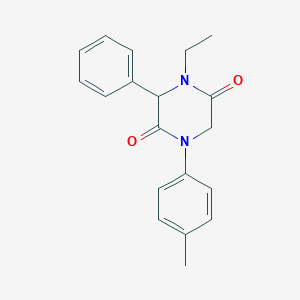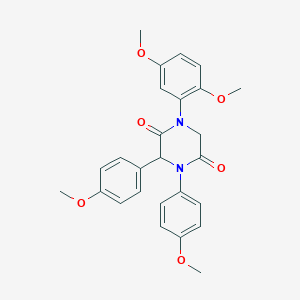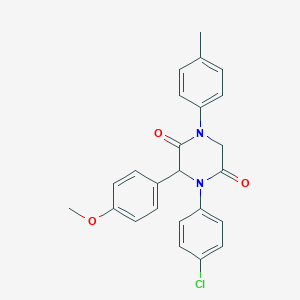
3-(2-Furyl)-1,4-bis(4-methylphenyl)-2,5-piperazinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Furyl)-1,4-bis(4-methylphenyl)-2,5-piperazinedione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as FMPD and has been found to exhibit a range of biochemical and physiological effects. In
科学研究应用
FMPD has been found to exhibit a range of therapeutic applications, including antitumor, anti-inflammatory, and analgesic effects. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. FMPD has been shown to have a high affinity for sigma receptors, which are involved in various cellular processes, including cell proliferation and differentiation, neurotransmitter release, and ion channel regulation. This has led to the development of FMPD as a potential sigma receptor ligand for therapeutic purposes.
作用机制
The exact mechanism of action of FMPD is not fully understood, but it is believed to involve the modulation of sigma receptors. Sigma receptors are a class of receptors that are present in various tissues, including the central nervous system, and are involved in a range of cellular processes. FMPD has been found to bind to sigma receptors with high affinity, leading to the modulation of various cellular processes.
Biochemical and Physiological Effects
FMPD has been found to exhibit a range of biochemical and physiological effects, including antitumor, anti-inflammatory, and analgesic effects. It has also been shown to have neuroprotective effects, which may make it a potential therapeutic agent for treating neurodegenerative diseases. FMPD has been found to inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to reduce inflammation and pain in animal models, making it a potential therapeutic agent for treating inflammatory and painful conditions.
实验室实验的优点和局限性
FMPD has several advantages for lab experiments, including its high affinity for sigma receptors, which makes it a useful tool for studying sigma receptor function. It is also relatively easy to synthesize, and its purity can be easily assessed using various analytical techniques. However, FMPD has several limitations, including its low solubility in aqueous solutions, which can make it difficult to administer in vivo. It also has a relatively short half-life, which may limit its therapeutic potential.
未来方向
There are several future directions for FMPD research, including further studies on its mechanism of action and its potential therapeutic applications. FMPD has been shown to have potential as a therapeutic agent for treating various diseases, including cancer and neurodegenerative diseases. Future research could focus on developing more potent and selective sigma receptor ligands based on the structure of FMPD. Additionally, further studies on the pharmacokinetics and pharmacodynamics of FMPD could help to optimize its therapeutic potential.
合成方法
FMPD can be synthesized through a multistep process that involves the reaction of 2-furoic acid with 4-methylbenzylamine, followed by the reaction of the resulting intermediate with phosgene. The final product is obtained through the reaction of the intermediate with 4-methylphenylhydrazine. The synthesis of FMPD has been extensively studied, and various modifications have been proposed to improve the yield and purity of the compound.
属性
分子式 |
C22H20N2O3 |
|---|---|
分子量 |
360.4 g/mol |
IUPAC 名称 |
3-(furan-2-yl)-1,4-bis(4-methylphenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C22H20N2O3/c1-15-5-9-17(10-6-15)23-14-20(25)24(18-11-7-16(2)8-12-18)21(22(23)26)19-4-3-13-27-19/h3-13,21H,14H2,1-2H3 |
InChI 键 |
QYVRNWIINSAFAT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=CO3)C4=CC=C(C=C4)C |
规范 SMILES |
CC1=CC=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=CO3)C4=CC=C(C=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[4-(Dimethylamino)phenyl]-1-(2,3-dimethylphenyl)-4-(4-methoxyphenyl)-2,5-piperazinedione](/img/structure/B242381.png)


![3-[4-(Dimethylamino)phenyl]-1,4-bis(3-methoxyphenyl)-2,5-piperazinedione](/img/structure/B242387.png)
![1,4-Bis(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B242388.png)
![3-[4-(Dimethylamino)phenyl]-1,4-bis(4-methylphenyl)-2,5-piperazinedione](/img/structure/B242389.png)

![3-[4-(Dimethylamino)phenyl]-4-(2,3-dimethylphenyl)-1-(4-methylphenyl)-2,5-piperazinedione](/img/structure/B242392.png)


![4-(4-Ethoxyphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B242400.png)
![1-(2,4-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-(4-ethoxyphenyl)-2,5-piperazinedione](/img/structure/B242402.png)
